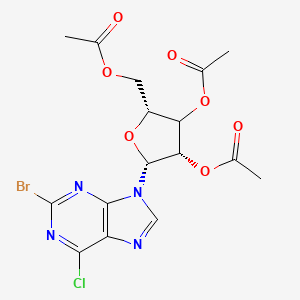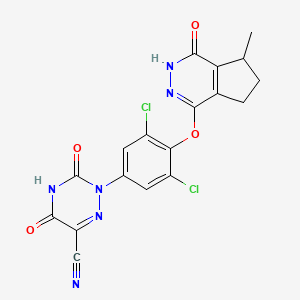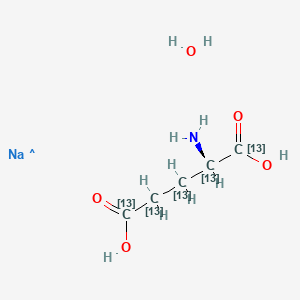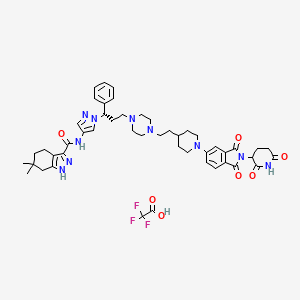
2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions of the purine ring, respectively, and a ribofuranosyl group that is acetylated at the 2, 3, and 5 positions. Nucleoside analogs like this one are often used in medicinal chemistry for their potential antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine typically involves multiple steps:
-
Halogenation: : The introduction of bromine and chlorine atoms into the purine ring can be achieved through halogenation reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or N-chlorosuccinimide (NCS).
-
Glycosylation: : The attachment of the ribofuranosyl group to the purine ring is carried out through a glycosylation reaction. This involves the reaction of a protected ribofuranose derivative with the halogenated purine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Acetylation: : The final step involves the acetylation of the hydroxyl groups on the ribofuranosyl moiety. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The halogen atoms in the purine ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
-
Deprotection Reactions: : The acetyl groups on the ribofuranosyl moiety can be removed through hydrolysis, yielding the free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Deprotection: Acidic or basic conditions can be employed for deprotection. For instance, acetic acid or sodium methoxide in methanol can be used to remove acetyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine can be formed.
Deprotected Products: Removal of acetyl groups yields 2-Bromo-6-chloro-9-(α-D-ribofuranosyl)-9H-purine.
科学的研究の応用
Chemistry
In chemistry, 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine is used as a building block for the synthesis of more complex nucleoside analogs
Biology
In biological research, this compound is used to investigate the mechanisms of nucleoside transport and metabolism. It serves as a probe to study the interactions between nucleosides and their corresponding enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential antiviral and anticancer activities. Nucleoside analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They can also interfere with DNA synthesis in rapidly dividing cancer cells.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. Its derivatives may possess enhanced biological activities and improved pharmacokinetic properties.
作用機序
The mechanism of action of 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once inside the cell, the compound undergoes deacetylation to yield the active nucleoside. This nucleoside can be phosphorylated by cellular kinases to form the corresponding nucleotide triphosphate, which can then be incorporated into DNA or RNA.
Molecular Targets and Pathways
Viral DNA/RNA Polymerases: The compound can inhibit viral replication by acting as a chain terminator when incorporated into viral DNA or RNA.
Cellular DNA Polymerases: In cancer cells, the compound can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Similar Compounds
2-Bromo-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine: Lacks the chlorine atom at the 6 position.
6-Chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine: Lacks the bromine atom at the 2 position.
2-Bromo-6-chloro-9-(α-D-ribofuranosyl)-9H-purine: Lacks the acetyl groups on the ribofuranosyl moiety.
Uniqueness
The presence of both bromine and chlorine atoms in the purine ring, along with the acetylated ribofuranosyl group, makes 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine unique. This combination of functional groups can influence the compound’s reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other nucleoside analogs.
特性
分子式 |
C16H16BrClN4O7 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC名 |
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-bromo-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChIキー |
FALQPDDXFMGVNW-BWIWHEPQSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)


![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)

![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)




